molecular formula C32H44F3N5O7 B1683829 Vicriviroc Malate CAS No. 541503-81-5

Vicriviroc Malate

Cat. No.: B1683829
CAS No.: 541503-81-5
M. Wt: 667.7 g/mol
InChI Key: HQJIGHNTROUVLT-RIAYWLAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vicriviroc Malate involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Vicriviroc Malate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Vicriviroc is a pyrimidine CCR5 entry inhibitor of HIV-1, previously known as SCH 417690 and SCH-D . It functions as a small-molecule chemokine receptor antagonist, preventing viral entry by inhibiting the binding of R5-tropic HIV-1 to host cells at the CCR5 co-receptor .

Clinical Applications and Research

Antiviral Activity and Pharmacokinetics
Vicriviroc has demonstrated antiviral activity and favorable pharmacokinetic properties in clinical trials . Studies have shown that vicriviroc achieves significant reductions in HIV RNA levels in HIV-infected patients . In a multiple-dose, placebo-controlled study, notable reductions from baseline HIV RNA were observed after 14 days of treatment across different dosage groups .

Clinical Trial Results

  • Monotherapy Trials: A 14-day monotherapy trial in HIV-infected adults showed that vicriviroc achieved a mean decline from baseline of HIV RNA of 1.5 log10 or greater in all treatment groups (10, 25, 50 mg twice daily) .
  • Phase II Trials: A Phase II trial (ACTG5211) found that patients in the 10 mg and 15 mg vicriviroc treatment groups achieved a median decrease in viral load of 1.92 and 1.44 log10 copies/mL, respectively, and a median increase in CD4 cell count of 130 and 96 cells/uL from baseline .
  • Combination Therapy Trials: The VICTOR-E1 trial examined the administration of 20 or 30 mg dosages of vicriviroc with an optimized background therapy (OBT) regimen that included a ritonavir-boosted protease inhibitor. The investigators concluded that vicriviroc 30 or 20 mg once daily plus ritonavir-containing OBT provided sustained viral suppression and increased CD4 cell counts in treatment-experienced subjects, regardless of the number of active drugs in OBT .

Treatment-Experienced Patients
In HIV-1-infected, treatment-experienced patients, vicriviroc has demonstrated potent virologic suppression . A Phase II study in treatment-experienced patients demonstrated the early efficacy of 30 mg vicriviroc in a regimen containing a ritonavir-boosted protease inhibitor .

CCR5 Inhibition and Potential Anti-Inflammatory Effects
Vicriviroc is a CC-chemokine receptor 5 (CCR5) inhibitor that may potentially decrease inflammation from the immune system, offering additional properties alongside its antiretroviral efficacy .

Tables of Clinical Data

TrialDosageResult
14-day Monotherapy Trial10, 25, 50 mg b.i.d.Mean decline from baseline of HIV RNA achieved 1.5 log10 or greater in all treatment groups
Phase II Trial (ACTG5211)10 mg and 15 mgMedian decrease in viral load of 1.92 and 1.44 log10 copies/mL and a median increase in CD4 cell count of 130 and 96 cells/uL from baseline, respectively
Phase II Trial (VICTOR-E1)20 or 30 mg with ritonavir-containing OBTSustained viral suppression and increased CD4 cell counts in treatment-experienced subjects

Safety and Tolerability

Vicriviroc was well-tolerated in early clinical trials, with the frequency of adverse events being similar in the vicriviroc and placebo groups . Common adverse events included headache, pharyngitis, nausea, and abdominal pain, which were not dose-related . However, concerns arose in one Phase II study regarding a potentially higher rate of malignancies in treatment-experienced patients .

Development Discontinuation

Biological Activity

Vicriviroc malate (SCH 417690) is a potent and selective antagonist of the CCR5 receptor, primarily developed for the treatment of HIV-1 infection. This compound has garnered attention due to its unique mechanism of action, pharmacokinetic properties, and efficacy against a broad spectrum of HIV-1 strains, including drug-resistant variants.

Vicriviroc acts by blocking the CCR5 co-receptor on the surface of CD4+ T cells, which is essential for HIV entry into these cells. By inhibiting this receptor, vicriviroc prevents the virus from infecting the host cells, thereby reducing viral load in infected individuals.

In Vitro Studies

In vitro studies have demonstrated that vicriviroc exhibits potent antiviral activity against various HIV-1 isolates. Key findings include:

  • Binding Affinity : Vicriviroc binds to CCR5 with a higher affinity than its predecessor SCH-C, showcasing an IC50 value of approximately 10 nM .
  • Broad-Spectrum Activity : It has shown effectiveness against genetically diverse and drug-resistant HIV-1 strains, outperforming SCH-C in inhibiting viral replication .
  • Synergistic Effects : When combined with other antiretroviral drugs, vicriviroc displayed synergistic anti-HIV activity across all classes of approved antiretrovirals .

Pharmacokinetics

Vicriviroc's pharmacokinetic profile indicates rapid absorption and a half-life ranging from 28 to 33 hours, supporting once-daily dosing regimens. In clinical trials involving HIV-infected patients:

  • Dosing Regimens : Patients received doses of 10, 25, or 50 mg twice daily over a 14-day period.
  • Viral Load Reduction : Significant reductions in plasma HIV RNA were observed, with up to 82% of patients achieving a decline of at least 1.0 log10 after treatment .

Case Studies

A pivotal study assessing the safety and efficacy of vicriviroc involved 48 HIV-infected individuals. The results highlighted:

  • Efficacy : All active treatment groups showed significant reductions in baseline HIV RNA levels.
  • Adverse Effects : Adverse events were similar between vicriviroc and placebo groups, with common complaints including headache and nausea .

Comparative Analysis

The following table summarizes the key biological activities and pharmacokinetic parameters of vicriviroc compared to other CCR5 antagonists:

FeatureVicriviroc (SCH 417690)SCH-C
Binding Affinity (IC50)10 nMHigher than vicriviroc
Efficacy Against Resistant StrainsYesLimited
Half-Life28-33 hoursShorter
Dosing FrequencyOnce dailyTwice daily
Common Adverse EffectsHeadache, NauseaSimilar

Properties

IUPAC Name

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38F3N5O2.C4H6O5/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-2(4(8)9)1-3(6)7/h6-9,18-19,24H,10-17H2,1-5H3;2,5H,1H2,(H,6,7)(H,8,9)/t19-,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJIGHNTROUVLT-RIAYWLAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44F3N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436815
Record name Vicriviroc Malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541503-81-5
Record name Vicriviroc Malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vicriviroc Malate
Reactant of Route 2
Vicriviroc Malate
Reactant of Route 3
Vicriviroc Malate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Vicriviroc Malate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Vicriviroc Malate
Reactant of Route 6
Vicriviroc Malate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.